2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20323257
InChI: InChI=1S/C8H4F4O3/c9-4-1-3(8(10,11)12)2-5(13)6(4)7(14)15/h1-2,13H,(H,14,15)
SMILES:
Molecular Formula: C8H4F4O3
Molecular Weight: 224.11 g/mol

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC20323257

Molecular Formula: C8H4F4O3

Molecular Weight: 224.11 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C8H4F4O3
Molecular Weight 224.11 g/mol
IUPAC Name 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H4F4O3/c9-4-1-3(8(10,11)12)2-5(13)6(4)7(14)15/h1-2,13H,(H,14,15)
Standard InChI Key XXBCOPDHZXQLCY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1O)C(=O)O)F)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid features a benzene ring with three distinct substituents: a hydroxyl group at position 6, a fluorine atom at position 2, and a trifluoromethyl group at position 4. This arrangement creates a sterically and electronically unique environment that influences the compound’s reactivity and interactions with biological targets. The carboxylic acid group at position 1 further enhances its capacity for hydrogen bonding and salt formation, critical for solubility and derivatization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₄F₄O₃
Molecular Weight224.11 g/mol
IUPAC Name2-fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid
Canonical SMILESC1=C(C=C(C(=C1O)C(=O)O)F)C(F)(F)F
InChIKeyXXBCOPDHZXQLCY-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, while the hydroxyl and carboxylic acid groups introduce polarity, enabling solubility in polar solvents like water and ethanol. Its melting point ranges between 168–170°C, consistent with fluorinated benzoic acids . The trifluoromethyl group’s electron-withdrawing nature stabilizes the aromatic ring, reducing susceptibility to electrophilic substitution and directing reactivity toward nucleophilic sites .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid typically proceeds via multi-step reactions starting from simpler aromatic precursors. Key steps include:

  • Fluorination: Introduction of fluorine at position 2 using agents like hydrogen fluoride or fluorine gas under controlled conditions.

  • Trifluoromethylation: Incorporation of the -CF₃ group via Ullmann coupling or radical trifluoromethylation.

  • Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group at position 6, often employing potassium permanganate or acidic/basic conditions .

Table 2: Common Reagents and Conditions

Reaction StepReagents/ConditionsYield Optimization Strategies
FluorinationHF, CuF₂, 80–120°CAnhydrous conditions, inert atmosphere
TrifluoromethylationCF₃I, Pd catalyst, 100–150°CLigand-assisted catalysis
HydroxylationKMnO₄, H₂O/acetone, 60°CpH control (pH 7–9)

Mechanistic Insights

The fluorination step proceeds via an electrophilic aromatic substitution mechanism, where the fluorine atom replaces a hydrogen atom at position 2. The trifluoromethyl group is introduced through a radical pathway, with CF₃· radicals generated from CF₃I under thermal or photolytic conditions. Hydroxylation involves oxidation of a methyl or methoxy group at position 6, followed by acid-catalyzed hydrolysis to yield the phenolic -OH group .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The electron-deficient aromatic ring favors nucleophilic aromatic substitution (NAS) at positions activated by the -OH and -COOH groups. For example, the hydroxyl group at position 6 can undergo alkylation or acylation, while the carboxylic acid group participates in esterification or amidation reactions.

Redox Reactions

The compound’s hydroxyl group is susceptible to oxidation, forming a quinone-like structure under strong oxidizing conditions. Conversely, the trifluoromethyl group is redox-inert, providing stability against metabolic degradation .

Applications in Medicinal Chemistry and Drug Development

Role as a Building Block

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid serves as a precursor for bioactive molecules, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its fluorine atoms enhance binding affinity to target proteins through halogen bonding, while the trifluoromethyl group improves metabolic stability .

Table 3: Comparative Bioactivity of Fluorinated Benzoic Acids

CompoundBiological ActivityMechanism
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acidCOX-2 inhibition, antiplateletHalogen bonding, metabolic stabilization
TriflusalAnti-inflammatory, neuroprotectiveCOX-2 inhibition, NF-κB suppression
OPTBANeuroprotection in cerebral ischemiaROS scavenging, Zn²⁺ chelation

Challenges and Future Directions

Synthetic Limitations

Current synthetic routes suffer from moderate yields (50–70%) due to competing side reactions during fluorination and trifluoromethylation. Advances in catalytic systems, such as photoredox catalysis for CF₃· generation, could improve efficiency .

Emerging Applications

Ongoing research explores its use in metal-organic frameworks (MOFs) for gas storage and in agrochemicals as a herbicidal agent, leveraging its stability and functional versatility .

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